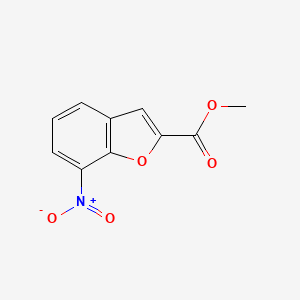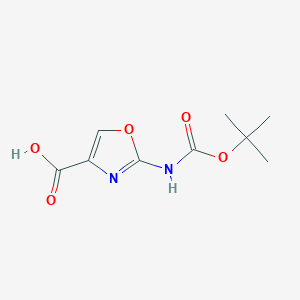
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Amino Acid Derivatives : The use of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid is integral in synthesizing various amino acid derivatives. For instance, its use in the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles demonstrates its versatility in creating complex chemical structures (Lkizler, Demirbas, & Lkizler, 1996).
Peptide Synthesis : This compound plays a crucial role in peptide synthesis. It is used in reactions involving N-alkoxycarbonylamino acids, leading to the creation of peptides with specific properties (Benoiton & Chen, 1981).
Macrocyclic Synthesis : It is utilized in the synthesis of macrocyclic compounds, such as macrolides. The compound is effective in forming activated carboxylates, which are essential in creating macrocyclic structures (Wasserman, Gambale, & Pulwer, 1981).
Pharmaceutical and Medicinal Applications
Antibacterial Agents : Derivatives of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid have been explored for their potential antibacterial properties. Some compounds synthesized using this acid have shown significant antibacterial activity, making them candidates for developing new antibiotics (Song et al., 2009).
Antagonists for NMDA Receptors : Certain diastereomeric amino acid derivatives synthesized from this compound serve as intermediates in producing NMDA receptor antagonists. These antagonists have potential therapeutic applications in neurology and psychiatry (Bombieri et al., 2005).
Potential Anticancer Properties : Some studies indicate that functionalized oxazoles, synthesized using this compound, exhibit anticancer activities. This opens up avenues for further research in cancer treatment using derivatives of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (Cao et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)11-7-10-5(4-15-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSFMVKNXKOGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



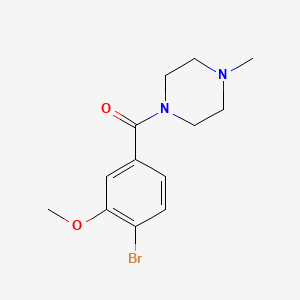
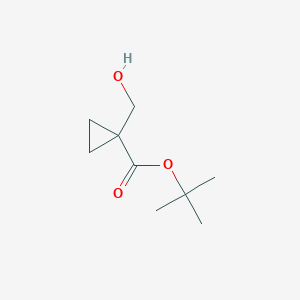


![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)
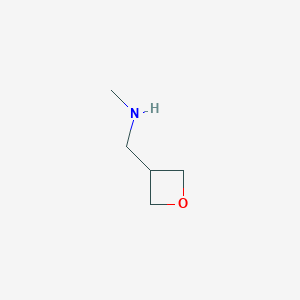
![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)

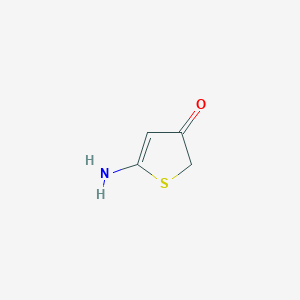
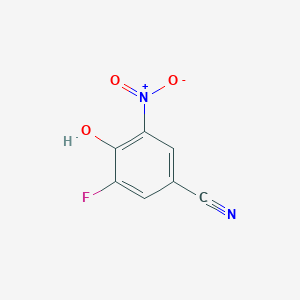


![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)
